Efonidipine hydrochloride

Vue d'ensemble

Description

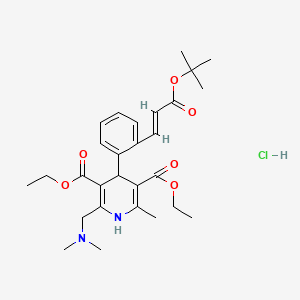

Le chlorhydrate d'éfonidipine est un bloqueur des canaux calciques de type dihydropyridine. Il a été commercialisé pour la première fois par Shionogi & Co. au Japon en 1995 sous le nom commercial Landel . Ce composé est connu pour sa capacité à bloquer les canaux calciques de type T et de type L, ce qui le rend efficace dans le traitement de l'hypertension et de l'angine de poitrine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d'éfonidipine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de divers composés organiques. La synthèse implique généralement la formation d'un cycle dihydropyridine, caractéristique des bloqueurs des canaux calciques . Le processus comprend l'utilisation de réactifs tels que l'acétonitrile, le tampon dihydrogénophosphate de potassium et le tampon acétate d'ammonium .

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate d'éfonidipine est souvent produit en utilisant des techniques de dispersion solide pour améliorer sa solubilité et sa biodisponibilité. Une de ces méthodes implique l'utilisation de polymère de silice mésoporeuse Parteck® SLC pour créer une dispersion solide amorphe du médicament . Cette méthode améliore la solubilité et l'efficacité thérapeutique du composé.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'éfonidipine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles à sa synthèse et à sa modification .

Réactifs et conditions usuelles : Les réactifs usuels utilisés dans les réactions impliquant le chlorhydrate d'éfonidipine comprennent l'acétonitrile, le tampon dihydrogénophosphate de potassium et le tampon acétate d'ammonium . Les conditions de ces réactions sont généralement optimisées en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) et la chromatographie liquide-spectrométrie de masse (CL-SM) .

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés du chlorhydrate d'éfonidipine, qui sont utilisés pour différentes applications thérapeutiques .

Applications De Recherche Scientifique

Le chlorhydrate d'éfonidipine a une large gamme d'applications en recherche scientifique. Il est principalement utilisé dans le traitement de l'hypertension et de l'angine de poitrine en raison de sa capacité à bloquer les canaux calciques . En outre, il a été étudié pour son utilisation potentielle dans le traitement de l'athérosclérose et de l'insuffisance rénale aiguë . La capacité unique du composé à bloquer les canaux calciques de type T et de type L en fait un outil précieux en recherche cardiovasculaire .

Dans le domaine de la pharmacologie, le chlorhydrate d'éfonidipine est utilisé pour étudier les effets des bloqueurs des canaux calciques sur la pression artérielle et la fréquence cardiaque . Il est également utilisé dans le développement de nouveaux agents thérapeutiques pour les maladies cardiovasculaires .

5. Mécanisme d'action

Le chlorhydrate d'éfonidipine exerce ses effets en inhibant les canaux calciques de type L et de type T . Cette inhibition entraîne une vasodilatation et une diminution de l'automatisme cardiaque, ce qui se traduit par une réduction de la pression artérielle et de la fréquence cardiaque . Le composé agit sur les cellules du nœud sinusal en inhibant l'activité des canaux calciques de type T, ce qui prolonge la phase 4 tardive de la dépolarisation du potentiel d'action du nœud sinusal . Cette action diminue les besoins en oxygène du myocarde et augmente le débit sanguin vers les artères coronaires, atténuant ainsi l'ischémie myocardique .

Mécanisme D'action

Efonidipine hydrochloride exerts its effects by inhibiting both L-type and T-type calcium channels . This inhibition leads to vasodilation and decreased automaticity of the heart, resulting in a reduction in blood pressure and heart rate . The compound acts on sinoatrial node cells by inhibiting T-type calcium channel activity, which prolongs the late phase-4 depolarization of the sinoatrial node action potential . This action decreases myocardial oxygen demand and increases blood flow to the coronary arteries, thereby attenuating myocardial ischemia .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'éfonidipine est unique parmi les bloqueurs des canaux calciques en raison de sa capacité à bloquer les canaux calciques de type T et de type L . Cette double action le distingue des autres bloqueurs des canaux calciques de type dihydropyridine tels que l'amlodipine et la nifédipine, qui bloquent principalement les canaux calciques de type L .

Composés similaires:

- Amlodipine

- Nifédipine

- Felodipine

Ces composés sont également utilisés pour traiter l'hypertension et l'angine de poitrine, mais ils diffèrent par leurs mécanismes d'action spécifiques et leurs profils pharmacologiques .

Propriétés

IUPAC Name |

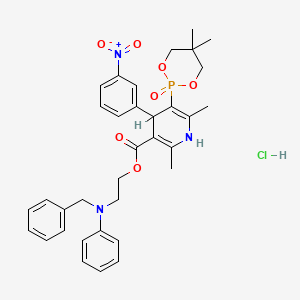

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVTXPCIJDYQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20911942 | |

| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111011-53-1 | |

| Record name | Efonidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)